Cas no 1352304-52-9 (5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane)
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(5-methyl-2-thienyl)-
- 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane
- 1352304-52-9
- starbld0022547
- SCHEMBL13168288
-
- Inchi: 1S/C10H15BO2S/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3
- InChI Key: UKQPJMLZQVGZLX-UHFFFAOYSA-N
- SMILES: O1CC(C)(C)COB1C1SC(C)=CC=1
Computed Properties
- Exact Mass: 210.0885811g/mol
- Monoisotopic Mass: 210.0885811g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.7Ų
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886375-25g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 25g |
¥2,667.60 | 2022-11-27 | |
| Enamine | BBV-68524382-1.0g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 95% | 1.0g |
$821.0 | 2023-01-15 | |
| Enamine | BBV-68524382-2.5g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 95% | 2.5g |
$1701.0 | 2023-10-28 | |
| Enamine | BBV-68524382-5.0g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 95% | 5.0g |
$2154.0 | 2023-01-15 | |
| Enamine | BBV-68524382-10.0g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 95% | 10.0g |
$2708.0 | 2023-01-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886375-1g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 1g |
¥205.20 | 2022-11-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886375-5g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 5g |
¥739.80 | 2022-11-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R114294-1g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 1g |
¥248 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R114294-5g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 5g |
¥890 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R114294-25g |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane |
1352304-52-9 | 98% | 25g |
¥3208 | 2023-09-10 |
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane
Introduction to 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane (CAS No. 1352304-52-9)
5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 1352304-52-9, is a derivative of dioxaborinane, featuring a methylthiophene moiety and a borylated structure. Its unique molecular architecture makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
The dioxaborinane core of this compound is particularly noteworthy due to its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions, including the Suzuki-Miyaura and Stille couplings, enable the formation of carbon-carbon bonds under mild conditions, making them indispensable in drug discovery and fine chemical synthesis. The presence of the methylthiophene group enhances the compound's reactivity and selectivity, making it an attractive candidate for further functionalization.
In recent years, there has been a surge in research focused on heterocyclic compounds derived from thiophene due to their diverse biological activities. 5-methylthiophen-2-yl, as a substituent in this compound, contributes to its potential as a building block for pharmacologically active molecules. Studies have shown that thiophene derivatives exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of such motifs into drug candidates often enhances their binding affinity and metabolic stability.
The borylation of the dioxaborinane scaffold in 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is particularly significant because boron-containing compounds have been extensively studied for their therapeutic potential. Boronate esters, for instance, are known for their ability to form stable complexes with metal ions and other biologically relevant species. This property has been exploited in various applications, including radiopharmaceuticals and targeted drug delivery systems. The borylated derivative presented here could serve as a precursor for such applications, leveraging its reactivity to introduce additional functional groups or linkages.
Advances in computational chemistry have also played a crucial role in understanding the reactivity and potential applications of this compound. Molecular modeling studies suggest that the methylthiophene group influences the electronic properties of the borylated dioxaborinane core, making it more susceptible to nucleophilic attack or metal coordination. These insights are invaluable for designing synthetic strategies that maximize yield and selectivity in drug development pipelines.
Recent experimental investigations have highlighted the utility of 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane in constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel analogs of known bioactive molecules by employing cross-coupling reactions followed by further functionalization. Such approaches are particularly relevant in medicinal chemistry where structural modifications can significantly alter pharmacokinetic and pharmacodynamic profiles.
The pharmaceutical industry has shown increasing interest in boron-containing heterocycles due to their unique chemical properties and biological activities. The synthesis of 5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane exemplifies the growing trend toward developing innovative intermediates that can streamline drug discovery processes. By providing a versatile platform for further chemical manipulation, this compound offers chemists an opportunity to explore new therapeutic avenues with greater efficiency.
In conclusion,5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane (CAS No. 1352304-52-9) represents a promising candidate for use in pharmaceutical research and development. Its unique structural features—combining a borylated dioxaborinane core with a methylthiophene substituent—make it well-suited for constructing complex organic molecules through cross-coupling reactions. As research continues to uncover new applications for boron-containing heterocycles,this compound is likely to play an increasingly important role in the synthesis of novel therapeutic agents.
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